4-Iodo-3-methylpyridine
Overview
Description
4-Iodo-3-methylpyridine: is an organic compound with the molecular formula C6H6IN . It is a derivative of pyridine, where the hydrogen atoms at positions 4 and 3 are replaced by an iodine atom and a methyl group, respectively.
Mechanism of Action
Target of Action
It’s worth noting that 3-methylpyridine, a related compound, has been shown to interact with enzymes such as collagenase 3 and stromelysin-1 . These enzymes play a role in the degradation of extracellular matrix proteins .
Mode of Action
It’s known that pyridine derivatives can participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Pyridine derivatives are known to undergo dehydrogenative dimerization to afford 2,2’-bipyridyl when treated with certain reagents .
Result of Action
The sm coupling reaction, in which pyridine derivatives can participate, results in the formation of a new carbon-carbon bond .
Action Environment
The action of 4-Iodo-3-methylpyridine can be influenced by various environmental factors. For instance, the success of SM coupling reactions, in which pyridine derivatives can participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents used in these reactions, and their rapid transmetalation with palladium (II) complexes, also contribute to the broad application of SM coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-3-methylpyridine can be achieved through several methods. One common approach involves the iodination of 3-methylpyridine. This process typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to introduce the iodine atom at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, employing catalysts and optimizing reaction parameters can further improve the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-3-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like n-butyllithium or Grignard reagents (e.g., phenylmagnesium bromide) are commonly used.
Cross-Coupling: Palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) and boronic acids are typical reagents.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as 4-phenyl-3-methylpyridine when using phenylmagnesium bromide.
Coupling Reactions: Products include various substituted pyridines, depending on the boronic acid used.
Scientific Research Applications
Chemistry: 4-Iodo-3-methylpyridine is used as a building block in organic synthesis. Its ability to undergo various substitution and coupling reactions makes it valuable for constructing complex molecules .
Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential biological activities. These compounds can serve as intermediates in the synthesis of pharmaceuticals targeting specific biological pathways .
Industry: The compound is also used in the development of agrochemicals and materials science. Its reactivity allows for the creation of novel compounds with desired properties for industrial applications .
Comparison with Similar Compounds
3-Iodo-4-methylpyridine: Similar structure but with the positions of the iodine and methyl groups swapped.
4-Iodo-2-methylpyridine: Another isomer with the methyl group at position 2.
4-Bromo-3-methylpyridine: Similar compound with a bromine atom instead of iodine.
Uniqueness: 4-Iodo-3-methylpyridine is unique due to the specific positioning of the iodine and methyl groups, which influences its reactivity and the types of reactions it can undergo. The presence of the iodine atom makes it particularly suitable for cross-coupling reactions, providing a versatile platform for synthesizing a wide range of derivatives .
Properties
IUPAC Name |
4-iodo-3-methylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6IN/c1-5-4-8-3-2-6(5)7/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTUUHPBPDFGMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6IN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70607040 | |
Record name | 4-Iodo-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70607040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22282-64-0 | |
Record name | 4-Iodo-3-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22282-64-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Iodo-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70607040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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